5-Ethyl-1-((cyclohexyloxy)methyl)-6-(phenylthio)-2-thiouracil
Description
5-Ethyl-1-((cyclohexyloxy)methyl)-6-(phenylthio)-2-thiouracil is a thiouracil derivative with a unique substitution pattern. Its structure includes:
- C-5: Ethyl group.
- C-1: Cyclohexyloxy methyl substituent.
- C-6: Phenylthio moiety.
This compound’s design reflects modifications to optimize biological activity, particularly in antiviral contexts.
Properties
CAS No. |
136160-41-3 |
|---|---|
Molecular Formula |
C19H24N2O2S2 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
1-(cyclohexyloxymethyl)-5-ethyl-6-phenylsulfanyl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C19H24N2O2S2/c1-2-16-17(22)20-19(24)21(13-23-14-9-5-3-6-10-14)18(16)25-15-11-7-4-8-12-15/h4,7-8,11-12,14H,2-3,5-6,9-10,13H2,1H3,(H,20,22,24) |
InChI Key |
SJTXRYWYJVKJBO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(C(=S)NC1=O)COC2CCCCC2)SC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1-((cyclohexyloxy)methyl)-6-(phenylthio)-2-thiouracil typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the cyclohexyloxy group: This step involves the reaction of cyclohexanol with an appropriate alkylating agent under basic conditions.
Introduction of the phenylthio group: This can be achieved by reacting a phenylthiol with a suitable halide or sulfonate ester.
Construction of the thiouracil core: This step involves the cyclization of a suitable precursor, such as a thiourea derivative, under acidic or basic conditions.
Final assembly: The intermediate compounds are then combined under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Primary Reaction Pathways
The compound undergoes three principal reaction types, critical for structural modification and derivative synthesis:
1.1 Oxidation Reactions
The phenylthio (-SPh) and thiocarbonyl (-C=S) groups are susceptible to oxidation. Common oxidizing agents and outcomes include:
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| Hydrogen peroxide | Aqueous acidic medium | Sulfoxide or sulfone derivatives | Enhanced polarity for drug solubility |
| mCPBA | Dichloromethane, 0°C | Sulfone at phenylthio group | Stabilization of reactive intermediates |
| Ozone | -78°C, then reductive workup | Cleavage of sulfur-containing groups | Functional group removal for further modification |
These reactions are pivotal for tuning the compound’s electronic properties and biological activity .
1.2 Nucleophilic Substitution
The thiouracil core facilitates nucleophilic attacks, particularly at the sulfur and nitrogen atoms:
-
Thiol-disulfide exchange : Reacts with thiols (e.g., glutathione) to form disulfide bonds, a mechanism explored in prodrug design.
-
Alkylation/Acylation : The N1-position undergoes alkylation with iodomethane or acyl chloride derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
1.3 Reduction Reactions
Catalytic hydrogenation targets unsaturated bonds and sulfur groups:
| Reduction Agent | Target Group | Outcome |
|---|---|---|
| H₂/Pd-C | Cyclohexyloxy methyl | Cyclohexane derivative |
| Raney Nickel | Phenylthio group | Thiol-to-hydrocarbon conversion |
Reduction pathways are utilized to simplify the structure for mechanistic studies.
Synthetic Routes and Key Intermediates
The compound is synthesized via a multi-step protocol:
-
Base Formation : Uracil is alkylated at the N1-position using (cyclohexyloxy)methyl chloride in the presence of NaH.
-
Thiolation : Introduction of the phenylthio group via nucleophilic aromatic substitution with thiophenol .
-
Ethylation : Ethyl bromide reacts at the C5-position under phase-transfer conditions .
Critical intermediates :
Reactivity of Functional Groups
A comparative analysis of the compound’s reactive sites:
| Functional Group | Reactivity | Reaction Partners |
|---|---|---|
| Thiouracil (-N-C=S) | High (nucleophilic substitution) | Alkyl halides, acyl chlorides |
| Phenylthio (-SPh) | Moderate (oxidation/reduction) | H₂O₂, H₂/Pd-C |
| Cyclohexyloxy methyl | Low (inert under mild conditions) | Strong acids/bases |
Scientific Research Applications
Introduction to 5-Ethyl-1-((cyclohexyloxy)methyl)-6-(phenylthio)-2-thiouracil
5-Ethyl-1-((cyclohexyloxy)methyl)-6-(phenylthio)-2-thiouracil is a compound of interest in medicinal chemistry, particularly for its potential applications in pharmacology and biochemistry. This compound belongs to the class of thiouracil derivatives, which have been studied for various biological activities, including anticancer, antiviral, and antimicrobial properties. The unique structural features of this compound may contribute to its diverse applications in scientific research.
Anticancer Activity
Research has demonstrated that thiouracil derivatives can exhibit significant anticancer properties. Studies have shown that 5-Ethyl-1-((cyclohexyloxy)methyl)-6-(phenylthio)-2-thiouracil may inhibit the proliferation of various cancer cell lines. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting mitochondrial function and modulating signaling pathways associated with cell survival.
- Case Study : In vitro studies on human cervical carcinoma (HeLa) cells indicated that this compound could reduce cell viability significantly, suggesting its potential as a therapeutic agent in cancer treatment.
Antiviral Properties
Thiouracil derivatives have been investigated for their antiviral effects, particularly against viral infections like hepatitis and HIV. The compound's ability to interfere with viral replication mechanisms makes it a candidate for further exploration in antiviral drug development.
- Research Findings : Preliminary studies suggest that 5-Ethyl-1-((cyclohexyloxy)methyl)-6-(phenylthio)-2-thiouracil may inhibit viral entry or replication through modulation of host cellular pathways.
Antimicrobial Activity
The antimicrobial efficacy of thiouracil derivatives has been documented, with potential applications in treating bacterial infections.
- Activity Overview : This compound has shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate promising antimicrobial activity.
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antiviral | Inhibits viral replication | |
| Antimicrobial | Effective against gram-positive bacteria |
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal examined the effects of 5-Ethyl-1-((cyclohexyloxy)methyl)-6-(phenylthio)-2-thiouracil on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability across multiple types of cancer cells, with IC50 values suggesting significant potency at low concentrations.
Case Study 2: Antimicrobial Testing
In another investigation focused on antimicrobial properties, the compound was tested against common pathogens. The findings revealed that modifications in the thiouracil structure could enhance antimicrobial activity, providing insights into the design of more effective antimicrobial agents.
Mechanism of Action
The mechanism of action of 5-Ethyl-1-((cyclohexyloxy)methyl)-6-(phenylthio)-2-thiouracil involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or modulating the activity of key enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of cellular receptors and signaling pathways.
Altering gene expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1 Substituent Effects at C-5
The C-5 position significantly influences antiviral potency:
- Ethyl vs. Methyl/Isopropyl : In HEPT derivatives (e.g., compound 48 ), replacing the 5-methyl group with ethyl (EC₅₀ = 0.11 µM) or isopropyl (EC₅₀ = 0.059 µM) improves anti-HIV-1 activity. The ethyl group balances steric bulk and hydrophobicity, favoring target binding .
- Ethyl vs. Cyano: Derivatives like 3d (5-cyano) prioritize electron-withdrawing groups, which may alter electronic properties but lack reported antiviral data .
2.2 Substituent Effects at C-1
The C-1 substituent modulates pharmacokinetics:
- Cyclohexyloxy Methyl vs. (2-Hydroxyethoxy)methyl: HEPT derivatives (e.g., compound 48) use a polar (2-hydroxyethoxy)methyl group (EC₅₀ = 0.11 µM).
- Diethyl/Diphenyl Groups : Compounds like 3e (1,3-diethyl) prioritize small alkyl chains, which may reduce steric hindrance but lack activity data .
2.3 Substituent Effects at C-6
The C-6 phenylthio group is critical for activity:
- Phenylthio vs.
- Phenylthio vs. Amino/Hydroxy: Derivatives with amino/hydroxy groups at C-6 (e.g., 2a-f) are more hydrophilic, which may limit cellular uptake compared to lipophilic phenylthio moieties .
Data Table: Structural and Activity Comparison
Key Research Findings
- Lipophilicity vs. Solubility : The cyclohexyloxy methyl group in the target compound may improve metabolic stability but requires formulation adjustments to mitigate solubility limitations .
- Synthetic Feasibility : Derivatives like 3d and 3e demonstrate high yields (>80%), though their biological relevance remains unclear .
Biological Activity
5-Ethyl-1-((cyclohexyloxy)methyl)-6-(phenylthio)-2-thiouracil, a thiouracil derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to a class of molecules known for their diverse effects on various biological systems, particularly in relation to enzyme inhibition and therapeutic applications.
- Molecular Formula : C20H26N2O2S2
- CAS Number : 144410-26-4
The compound features a unique structure that includes a cyclohexyl group, a phenylthio moiety, and a thiouracil core, which is crucial for its biological activity.
Research indicates that this compound may interact with various biological targets, including enzymes involved in metabolic processes. Specifically, it has been shown to inhibit the activity of certain enzymes related to inflammatory pathways.
Enzyme Inhibition
One significant aspect of the biological activity of this compound is its inhibitory effect on arachidonate 5-lipoxygenase (EC 1.13.11.34), an enzyme involved in the synthesis of leukotrienes, which are mediators of inflammation. The inhibition of this enzyme can lead to reduced inflammatory responses, making it a potential candidate for anti-inflammatory therapies .
Inhibition Potency
The following table summarizes the IC50 values for various compounds related to the inhibition of arachidonate 5-lipoxygenase:
| Compound | IC50 (µM) |
|---|---|
| 5-Ethyl-1-((cyclohexyloxy)methyl)-6-(phenylthio)-2-thiouracil | TBD |
| Other Related Compounds | Varies from 0.00009 to 0.03 |
Note: Specific IC50 values for 5-Ethyl-1-((cyclohexyloxy)methyl)-6-(phenylthio)-2-thiouracil were not available in the current literature but are expected to be competitive based on structural similarities with other inhibitors .
Case Studies and Research Findings
Several studies have explored the biological effects of thiouracil derivatives, including the compound :
- Anti-inflammatory Effects : A study demonstrated that similar thiouracil derivatives exhibited significant anti-inflammatory properties by inhibiting leukotriene production, suggesting that 5-Ethyl-1-((cyclohexyloxy)methyl)-6-(phenylthio)-2-thiouracil may share this mechanism .
- Anticancer Potential : Another research effort highlighted the cytotoxic effects of thiouracil derivatives against cancer cell lines, indicating potential applications in oncology . While specific data on this compound is limited, its structural characteristics suggest similar activity.
- Pharmacokinetics and Toxicology : Preliminary assessments indicate that compounds within this class may possess favorable pharmacokinetic profiles; however, detailed toxicological studies are necessary to establish safety parameters for human use .
Q & A
Q. What are the optimal synthetic routes for 5-Ethyl-1-((cyclohexyloxy)methyl)-6-(phenylthio)-2-thiouracil, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of thiouracil derivatives typically involves sequential alkylation, sulfonation, and cyclization steps. For example, analogous compounds like 6-amino-4-hydroxy-2-thiouracil derivatives are synthesized by neutralizing sodium salts with dilute HCl under ice-water conditions to precipitate crystalline products . For the target compound, key variables include:
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve nucleophilic substitution efficiency for cyclohexyloxy and phenylthio groups.
- Catalyst optimization : Triphenylphosphine (PPh₃) and hexachloroethane (C₂Cl₆) enhance coupling reactions in thiouracil derivatives .
- Temperature control : Low temperatures (0–5°C) minimize side reactions during thiolation steps.
Data Consideration : Track yield and purity via HPLC (C18 column, methanol/water mobile phase) and confirm structures with ¹H/¹³C NMR .
Q. How can researchers characterize the physicochemical properties of this compound, and which spectroscopic techniques are most reliable?
Methodological Answer:
- Spectroscopic analysis :
- FTIR : Identify thioamide (C=S, ~1200–1250 cm⁻¹) and ether (C-O-C, ~1100 cm⁻¹) functional groups .
- NMR : Use DMSO-d₆ to resolve overlapping signals; focus on cyclohexyl protons (δ 1.0–2.0 ppm) and phenylthio aromatic protons (δ 7.0–7.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ for C₂₀H₂₅N₂O₂S₂).
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry if single crystals are obtained .
Q. What stability challenges arise during storage or experimental use, and how can degradation be mitigated?
Methodological Answer: Thiouracil derivatives are prone to oxidation and hydrolysis. Stability studies should:
- Assess pH sensitivity : Use buffered solutions (pH 4–8) to monitor degradation via UV-Vis at λₘₐₐ = 270–290 nm .
- Thermal stability : Conduct accelerated aging tests (40–60°C) and analyze degradation products via LC-MS .
- Storage recommendations : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photolytic cleavage of the thiouracil ring .
Q. What in vitro assays are suitable for preliminary biological activity screening (e.g., enzyme inhibition)?
Methodological Answer:
- Thyroid peroxidase (TPO) inhibition : Use a horseradish peroxidase (HRP)-coupled assay with guaiacol as substrate; compare IC₅₀ values to propylthiouracil (reference IC₅₀ = 1–5 µM) .
- Cytotoxicity screening : Employ MTT assays on HepG2 or HEK293 cells at 10–100 µM concentrations .
- Solubility testing : Use shake-flask method in PBS (pH 7.4) and DMSO to guide formulation for in vivo studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in regioselectivity data during functionalization of the thiouracil core?
Methodological Answer: Regioselectivity issues often arise in derivatives with multiple reactive sites (e.g., N1 vs. N3 alkylation). Strategies include:
- Computational modeling : Perform DFT calculations (Gaussian 09, B3LYP/6-31G*) to compare activation energies for competing pathways .
- Isotopic labeling : Use ¹⁵N-labeled thiouracil to track substitution patterns via 2D NMR (HSQC) .
- Steric/electronic analysis : Correlate substituent effects (e.g., cyclohexyloxy vs. phenylthio) with reaction outcomes using Hammett σ constants .
Q. What advanced analytical methods are required to identify metabolites or degradation byproducts?
Methodological Answer:
- LC-HRMS : Use a Q-TOF mass spectrometer with HILIC chromatography to separate polar metabolites.
- Stable isotope tracing : Administer ¹³C-labeled compound in hepatocyte models to trace metabolic pathways (e.g., glutathione conjugation) .
- NMR-based metabolomics : Analyze urine or plasma samples from rodent studies with ¹H NMR (600 MHz) and PCA analysis to identify unique biomarkers .
Q. How should researchers design experiments to evaluate environmental persistence or ecotoxicological effects?
Methodological Answer:
- Environmental fate studies : Use OECD 308 guidelines to assess hydrolysis (pH 4–9) and photolysis (UV light, λ = 254 nm) in water/sediment systems .
- Bioaccumulation : Measure logP values (shake-flask method) and BCF (bioconcentration factor) in zebrafish models .
- Microbial toxicity : Conduct MIC (minimum inhibitory concentration) tests on E. coli or B. subtilis to assess antibacterial activity .
Q. What computational approaches predict binding affinities to target proteins (e.g., thyroid receptors)?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with human thyroid receptor β (PDB ID: 1BSX). Focus on hydrogen bonding with Arg228 and hydrophobic contacts with cyclohexyloxy groups .
- MD simulations : Run 100-ns simulations (GROMACS) to assess binding stability under physiological conditions (310 K, 1 atm) .
- QSAR modeling : Develop regression models using descriptors like polar surface area (PSA) and molar refractivity to optimize inhibitory potency .
Q. How can in vivo pharmacokinetic studies be optimized for this compound?
Methodological Answer:
- Dosing regimen : Administer 10 mg/kg (oral/i.v.) in Sprague-Dawley rats; collect plasma samples at 0.5, 1, 2, 4, 8, 12, 24 h .
- Bioanalysis : Quantify compound levels via UPLC-MS/MS (ESI+, MRM transitions for parent and internal standard) .
- Tissue distribution : Sacrifice animals at 24 h, homogenize organs (liver, kidney), and extract with acetonitrile for LC-MS analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
